molecular formula C34H71N B14668748 Palmitylstearylamine CAS No. 45310-14-3

Palmitylstearylamine

Cat. No.: B14668748
CAS No.: 45310-14-3
M. Wt: 493.9 g/mol
InChI Key: YPMXMXFOJOBIKQ-UHFFFAOYSA-N
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Description

Palmitylstearylamine is a chemical compound with the molecular formula C₃₄H₇₁N . It is a long-chain primary amine, characterized by its hydrophobic nature due to the presence of long alkyl chains. This compound is used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Palmitylstearylamine can be synthesized through the reaction of stearyl chloride with palmitylamine in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, ensuring the complete conversion of reactants to the desired product.

Industrial Production Methods

In industrial settings, this compound is produced through a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Palmitylstearylamine undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert it into secondary or tertiary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

    Oxidation: Produces amides or nitriles.

    Reduction: Produces secondary or tertiary amines.

    Substitution: Produces various substituted amines depending on the reagents used.

Scientific Research Applications

Palmitylstearylamine has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.

    Biology: Employed in the study of membrane proteins and lipid interactions due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in topical formulations.

    Industry: Utilized in the production of cosmetics, lubricants, and anti-corrosive agents.

Mechanism of Action

The mechanism of action of palmitylstearylamine involves its interaction with lipid membranes. Its long hydrophobic chains allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is exploited in drug delivery systems where this compound can enhance the penetration of active ingredients through biological membranes.

Comparison with Similar Compounds

Similar Compounds

    Stearylamine: Similar in structure but lacks the additional palmityl chain.

    Palmitylamine: Similar but lacks the stearyl chain.

    Octadecylamine: Another long-chain amine but with a different alkyl chain length.

Uniqueness

Palmitylstearylamine’s uniqueness lies in its dual long-chain structure, which imparts distinct amphiphilic properties. This makes it particularly effective in applications requiring strong hydrophobic interactions, such as in the stabilization of emulsions and the modification of surface properties.

Properties

CAS No.

45310-14-3

Molecular Formula

C34H71N

Molecular Weight

493.9 g/mol

IUPAC Name

N-hexadecyloctadecan-1-amine

InChI

InChI=1S/C34H71N/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h35H,3-34H2,1-2H3

InChI Key

YPMXMXFOJOBIKQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCNCCCCCCCCCCCCCCCC

Origin of Product

United States

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